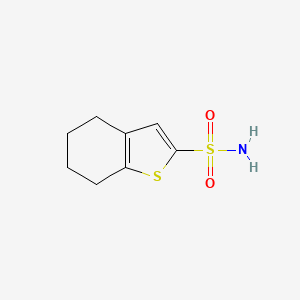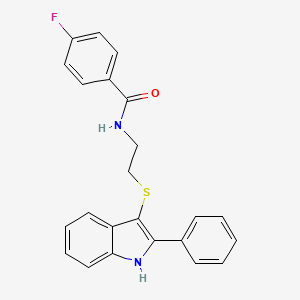![molecular formula C25H21NO4 B2702125 3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-48-5](/img/structure/B2702125.png)
3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinolinone, which is a class of compounds that often exhibit biological activity. The presence of methoxy and benzoyl groups could potentially influence its properties and interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic bicyclic structure of quinolinones, with additional substituents at the 3 and 4 positions of the ring system. The methoxy and benzoyl groups could potentially influence the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carbonyl group could make it a potential hydrogen bond acceptor, and the methoxy groups could influence its solubility .Scientific Research Applications
Synthesis and Environmental Benefits
A novel synthesis approach for derivatives of quinolinone compounds, including those related to 3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, emphasizes the development of environmentally friendly protocols. Research by Yadav, Vagh, and Jeong (2020) highlights an efficient, eco-friendly synthesis method using water as a solvent and avoiding metal catalysts, showcasing operational simplicity and mild reaction conditions (Yadav, Vagh, & Jeong, 2020). This method represents a significant stride toward sustainable chemistry practices.
Crystallographic and Structural Analysis
The crystal structure analysis of compounds structurally related to this compound provides insight into their molecular conformation and potential interaction mechanisms. Akkurt et al. (2010) elucidated the structure of a closely related compound through X-ray crystallography, revealing its conformation and supramolecular interactions, which could inform further applications in material science and molecular engineering (Akkurt et al., 2010).
Antimicrobial Activities
The antimicrobial potential of quinoline derivatives, akin to this compound, has been explored in various studies. Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial activities, revealing that some compounds exhibit significant effectiveness against various microorganisms. This research opens pathways for the development of new antimicrobial agents using quinoline structures as a foundation (Bektaş et al., 2007).
Tubulin Polymerization Inhibition
Research into the inhibition of tubulin polymerization, a critical process in cell division, has identified compounds related to this compound as potential agents. Minegishi et al. (2015) discovered that certain indenopyrazole derivatives exhibit promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization, suggesting a new avenue for cancer therapy research (Minegishi et al., 2015).
Nonlinear Optical Properties
The exploration of nonlinear optical (NLO) properties in compounds related to this compound unveils potential applications in photonics and optoelectronics. Afzal et al. (2016) synthesized a blue-emitting dye with NLO properties, demonstrating the capability of quinoline derivatives in enhancing the performance of optical devices and materials (Afzal et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-11-7-17(8-12-19)15-26-16-22(25(28)21-5-3-4-6-23(21)26)24(27)18-9-13-20(30-2)14-10-18/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGAHNREBUJFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide](/img/structure/B2702043.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2702045.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2702050.png)
![Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate](/img/structure/B2702051.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2702052.png)

![2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702057.png)

![4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2702060.png)
![2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2702062.png)
![{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B2702063.png)